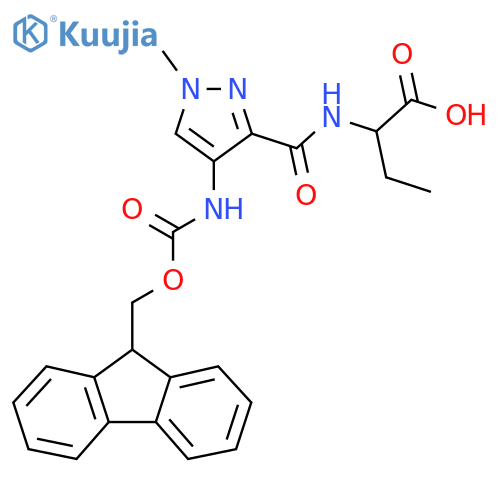

Cas no 2171640-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid

- 2171640-38-1

- EN300-1564295

- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid

-

- インチ: 1S/C24H24N4O5/c1-3-19(23(30)31)25-22(29)21-20(12-28(2)27-21)26-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,29)(H,26,32)(H,30,31)

- InChIKey: JWIWFCKUDSJIIB-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=CN(C)N=C1C(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 448.17466988g/mol

- どういたいしつりょう: 448.17466988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1564295-0.1g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1564295-10.0g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1564295-10000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1564295-5.0g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1564295-0.25g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1564295-250mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1564295-50mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1564295-1000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1564295-2500mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1564295-5000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |

2171640-38-1 | 5000mg |

$9769.0 | 2023-09-24 |

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

10. Book reviews

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acidに関する追加情報

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1): A Comprehensive Overview

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Phe-Phe-OH, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structural features and functional groups make it a valuable tool in the development of novel therapeutic agents.

The fluorenylmethoxycarbonyl (Fmoc) protecting group, a crucial component of this compound, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The Fmoc group is particularly useful for protecting the amino group of amino acids during peptide synthesis, ensuring that only the desired reactions occur at specific sites. This property makes Fmoc-Phe-Phe-OH an essential reagent in the synthesis of complex peptides and proteins.

The pyrazole ring, another key structural element of this compound, is known for its biological activity and has been extensively studied in the development of drugs targeting various diseases. Pyrazoles are often incorporated into drug molecules due to their ability to modulate enzyme activity and interact with biological targets such as receptors and ion channels. The presence of the pyrazole ring in Fmoc-Phe-Phe-OH enhances its potential as a building block for the synthesis of bioactive compounds.

Recent research has highlighted the versatility of Fmoc-Phe-Phe-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of Fmoc-Phe-Phe-OH as a key intermediate in the synthesis of a series of peptidomimetics with potent anti-cancer activity. These peptidomimetics were designed to target specific signaling pathways involved in cancer cell proliferation and survival, demonstrating significant efficacy in both in vitro and in vivo models.

In another study, researchers at the University of California, San Francisco, utilized Fmoc-Phe-Phe-OH to synthesize a novel class of peptidic inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The synthesized inhibitors showed high selectivity and potency against specific PPIs, opening new avenues for therapeutic intervention.

The structural complexity of Fmoc-Phe-Phe-OH also makes it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By using Fmoc-Phe-Phe-OH as a building block, researchers can generate diverse libraries of peptidic compounds with varying functional groups and side chains, facilitating the discovery of novel bioactive molecules.

In addition to its applications in drug discovery, Fmoc-Phe-Phe-OH has also found use in other areas of chemical biology. For example, it has been employed in the development of fluorescent probes for imaging cellular processes. The Fmoc group can be modified to incorporate fluorescent tags, allowing researchers to visualize specific molecular interactions within living cells. This approach has been particularly useful in studying protein dynamics and signaling pathways.

The stability and reactivity of Fmoc-Phe-Phe-OH under various reaction conditions have been extensively characterized. It is generally stable under mild acidic and basic conditions but can be selectively deprotected using mild base treatment, such as piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This selective deprotection step is crucial for controlling the sequence and reactivity during peptide synthesis.

The safety profile of Fmoc-Phe-Phe-OH has also been evaluated, with studies indicating that it is generally non-toxic at typical usage concentrations. However, like many organic compounds used in laboratory settings, appropriate handling precautions should be taken to ensure user safety.

In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid (CAS No. 2171640-38-1) is a versatile and valuable compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an essential reagent for the synthesis of bioactive molecules and peptides, contributing to advancements in drug discovery and chemical biology.

2171640-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid) 関連製品

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)

- 883-84-1(4-Deoxypyridoxine 5'-phosphate)

- 38734-69-9(Ethanediammonium Diacetate)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 2228784-77-6(O-1-(5-bromo-1H-indol-2-yl)ethylhydroxylamine)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)